Comprehensive Characterization of Canagliflozin Impurity 6 (CAS 2161394-96-1): Analytical Strategies and Mechanistic Insights
Comprehensive Characterization of Canagliflozin Impurity 6 (CAS 2161394-96-1): Analytical Strategies and Mechanistic Insights
Executive Summary
The rigorous characterization of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development, directly impacting drug safety, efficacy, and regulatory approval. Canagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, is synthesized via complex C-glycosylation pathways. During this synthesis, various side reactions can yield high-molecular-weight byproducts. This whitepaper provides an in-depth technical analysis of Canagliflozin Impurity 6 (CAS 2161394-96-1) , a specific dimeric degradation/synthetic byproduct. We detail the physicochemical profile, the mechanistic origins of its formation, and a self-validating LC-MS/MS analytical methodology designed for its precise quantification and structural elucidation.
Physicochemical Profiling and Structural Context
Canagliflozin Impurity 6 is structurally classified as a dimeric impurity. Unlike the monomeric API, which has a molecular weight of 444.52 g/mol , Impurity 6 possesses a molecular weight of 905.03 g/mol [1]. The molecular formula (C₄₈H₅₀F₂O₁₁S₂) indicates the presence of an additional oxygen atom compared to a simple dehydrated dimer (which would be C₄₈H₄₈F₂O₉S₂), pointing toward an oxygen-bridged or peroxidative dimerization mechanism during the synthetic lifecycle[2].
Table 1: Comparative Physicochemical Data
| Parameter | Canagliflozin (API) | Canagliflozin Impurity 6 |
| CAS Number | 842133-18-0 | 2161394-96-1 |
| Molecular Formula | C₂₄H₂₅FO₅S | C₄₈H₅₀F₂O₁₁S₂ |
| Molecular Weight | 444.52 g/mol | 905.03 g/mol |
| Structural Class | Monomeric C-glucoside | Oxygen-bridged Dimer |
| UV | 290 nm | ~290 nm (predicted) |
Mechanistic Origins of Impurity 6
Understanding the causality behind impurity formation is critical for implementing effective control strategies. The synthesis of Canagliflozin involves the coupling of a protected gluconolactone with a lithiated fluorophenyl-thiophene derivative, followed by reduction and global deprotection.
Causality in Formation: Impurity 6 arises primarily during the deprotection phase or under oxidative stress conditions. Because the C-glucoside moiety is rich in hydroxyl groups, localized oxidative environments or incomplete quenching can lead to the formation of reactive oxygen species (ROS). These ROS facilitate intermolecular etherification or peroxide-bridging between two Canagliflozin monomers. The addition of the extra oxygen atom (O₁₁) confirms that this is not a simple condensation (which would eliminate water) but an oxidative dimerization event.
Fig 1: Synthetic pathway branch illustrating the formation of Canagliflozin Impurity 6.
Analytical Characterization: LC-MS/MS Methodology
Due to the structural similarities between the API and Impurity 6, standard UV detection is insufficient for definitive identification. We employ a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
Causality in Method Design
The highly polar nature of the C-glucoside moiety in Canagliflozin necessitates careful control of secondary interactions. We utilize 0.1% formic acid in the aqueous mobile phase not merely as an eluent, but as a dual-purpose modifier:
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Chromatographic control: It suppresses the ionization of residual surface silanols on the C18 stationary phase, mitigating peak tailing of the heavily hydroxylated sugar moieties.
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Ionization enhancement: It acts as an abundant proton source to facilitate robust
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Furthermore, because Impurity 6 is a dimer, it possesses a significantly larger hydrophobic surface area (two fluorophenyl-thiophene-methylphenyl moieties). This exponentially increases its retention factor (
Step-by-Step LC-MS/MS Protocol
Step 1: Sample Preparation (Self-Validating Extraction)
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Accurately weigh 10 mg of the Canagliflozin API sample.
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Dissolve in 10 mL of Methanol:Water (50:50, v/v) to achieve a 1 mg/mL stock.
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Sonicate for 10 minutes at
to prevent thermally-induced degradation. -
Filter through a 0.22 µm PTFE syringe filter. Self-Validation Checkpoint: Spike a control sample with a known concentration of an internal standard (e.g., Canagliflozin-D4). If the recovery of the internal standard falls outside 95-105%, the extraction solvent ratio must be recalibrated to account for matrix effects.
Step 2: RP-HPLC Separation
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Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid (pH ~3.0).
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Mobile Phase B: LC-MS Grade Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
Table 2: Optimized HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Target |
| 0.0 | 80 | 20 | Void volume / Salts |
| 5.0 | 50 | 50 | Canagliflozin API (Monomer) |
| 12.0 | 10 | 90 | Impurity 6 (Dimer) |
| 15.0 | 10 | 90 | Column Wash |
| 15.1 | 80 | 20 | Re-equilibration |
Self-Validation Checkpoint: Before analyzing unknown batches, inject a system suitability mixture containing Canagliflozin and Impurity 6. The system is only considered valid if the critical pair resolution (
Step 3: Mass Spectrometry (ESI-TOF/MS)
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Capillary Voltage: 3.5 kV.
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Desolvation Temperature: 350°C.
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Collision Energy (CE): Ramp from 15 to 40 eV for MS/MS fragmentation.
Data Interpretation:
The parent ion for Impurity 6 will appear at m/z 905.03 (
Fig 2: Sequential LC-MS/MS analytical workflow for the characterization of Impurity 6.
Regulatory and Toxicological Considerations
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally identified and toxicologically qualified. Because Impurity 6 is a high-molecular-weight dimer, it generally exhibits lower bioavailability and cellular permeability compared to the monomeric API. However, due to the potential for the oxygen bridge to act as a reactive peroxide under physiological conditions, it must be strictly monitored. The developed LC-MS/MS method ensures that limits of detection (LOD) and limits of quantification (LOQ) fall well below the 0.05% reporting threshold, ensuring full regulatory compliance.
Conclusion
The characterization of Canagliflozin Impurity 6 (CAS 2161394-96-1) requires a deep understanding of its dimeric, oxygen-bridged nature. By leveraging the causality between its hydrophobic structure and chromatographic behavior, and applying a self-validating LC-MS/MS protocol, analytical scientists can achieve precise separation and quantification. This robust approach not only fulfills stringent ICH regulatory requirements but also provides critical feedback to synthetic chemists to optimize the deprotection and purification stages of Canagliflozin manufacturing.
References
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Horizon Research Publishing. "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS". Universal Journal of Chemistry. Available at: [Link]
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Arab International University. "Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS". Arab Journal of Pharmaceutical Sciences. Available at:[Link]
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KM Pharma Solution Private Limited. "Canagliflozin Impurities Reference Standards". KM Pharma Catalog. Available at:[Link]
